molecular formula C9H9N3O2 B056276 methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate CAS No. 124839-24-3

methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B056276
CAS No.: 124839-24-3
M. Wt: 191.19 g/mol
InChI Key: JLYGQAODBFZSQN-UHFFFAOYSA-N
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Description

Methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate typically involves the cyclization of amido-nitriles. One common method includes the reaction of an amido-nitrile with a suitable catalyst under mild conditions to form the imidazole ring . Another approach involves the use of internal alkynes with iodine in dimethyl sulphoxide (DMSO), followed by reaction with an aldehyde and ammonium acetate .

Industrial Production Methods: Industrial production methods for this compound often leverage multi-component reactions to enhance yield and efficiency. The use of catalysts such as erbium triflate has been reported to facilitate the synthesis of highly substituted imidazole derivatives in excellent yields .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce nitro groups to amines or other functional groups.

    Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions:

    Oxidation: Often involves reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Typically uses reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Can involve halogenating agents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired therapeutic effect .

Comparison with Similar Compounds

    Methyl 5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate: Similar in structure but with a fluorine substituent.

    1H-benzo[d]imidazole-2-yl derivatives: These compounds share the imidazole core but differ in their substituents and functional groups.

Uniqueness: Methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 1-aminobenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)6-2-3-8-7(4-6)11-5-12(8)10/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYGQAODBFZSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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